![molecular formula C16H19FN2O4 B1344588 (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid CAS No. 67308-25-2](/img/structure/B1344588.png)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid
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Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid, commonly known as SBFI-PA, is a synthetic compound that has been used in various scientific research applications. It is a derivative of indole, an aromatic nitrogen-containing heterocyclic compound found in many natural products. SBFI-PA has been studied for its potential use in medicinal chemistry, drug discovery, and biochemistry. This compound has been found to possess various biological activities, such as anti-inflammatory, anti-microbial, and anti-cancer properties.
Scientific Research Applications
Enantioselective Synthesis and Derivative Formation
The compound and its derivatives are utilized in enantioselective synthesis, where both enantiomers of similar compounds are prepared. For instance, the enantiomerically pure glycine derivative tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI) was used to prepare enantiomers of a neuroexcitant analogue, emphasizing the importance of such compounds in creating neuroactive substances (Pajouhesh et al., 2000).
Building Blocks for Polyamide Synthesis
Derivatives of the compound are employed as precursors for synthesizing AABB-type stereoregular polyamides, showcasing their role in developing advanced polymeric materials (Gómez et al., 2003).
Catalysis and Protecting Group Applications
The tert-butoxycarbonyl (Boc) moiety is recognized for its stability and resistance to racemization during peptide synthesis. This moiety is pivotal as an amine protecting group, underlining the compound's significance in peptide and protein chemistry (Heydari et al., 2007).
Biological Activity Studies
Derivatives of the compound are synthesized and examined for their antimicrobial activities, contributing to the development of new antibacterial agents and enhancing our understanding of chemical-biological interactions (Radhakrishnan et al., 2020).
properties
IUPAC Name |
(2S)-3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTAJUCNHDSAJU-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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